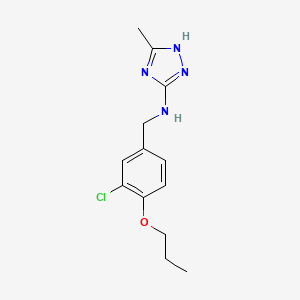

N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

CAS No.:

Cat. No.: VC16755975

Molecular Formula: C13H17ClN4O

Molecular Weight: 280.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17ClN4O |

|---|---|

| Molecular Weight | 280.75 g/mol |

| IUPAC Name | N-[(3-chloro-4-propoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C13H17ClN4O/c1-3-6-19-12-5-4-10(7-11(12)14)8-15-13-16-9(2)17-18-13/h4-5,7H,3,6,8H2,1-2H3,(H2,15,16,17,18) |

| Standard InChI Key | CKQHWBQWVFQPOM-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)CNC2=NNC(=N2)C)Cl |

Introduction

Structural and Molecular Characteristics

Core Triazole Framework

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The methyl group at position 3 introduces steric and electronic modifications, while the benzylamine substituent at position 5 extends the molecule’s conjugation and functional versatility .

Substituent Effects

-

3-Methyl Group: Enhances hydrophobic interactions and stabilizes the triazole ring through electron-donating effects.

-

5-Benzylamine Moiety: The benzyl group’s chlorine and propoxy substituents influence solubility, reactivity, and binding affinity. The chlorine atom at the 3-position of the benzene ring acts as an electron-withdrawing group, while the 4-propoxy chain introduces steric bulk and lipophilicity .

Table 1: Key Structural Features

| Feature | Position | Role |

|---|---|---|

| 1,2,4-Triazole Core | – | Aromatic backbone |

| Methyl Group | 3 | Hydrophobicity, stability |

| Benzylamine Substituent | 5 | Conjugation, functional diversity |

| Chlorine Atom | 3 (benzyl) | Electron withdrawal |

| Propoxy Chain | 4 (benzyl) | Lipophilicity, bulk |

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is documented, analogous methods for triazole derivatives involve cyclization reactions and nucleophilic substitutions .

Cyclocondensation Approach

A plausible route involves:

-

Formation of the Triazole Core: Reaction of aminoguanidine hydrochloride with a β-ketoester or carboxylic acid derivative under microwave irradiation to form the 1,2,4-triazole ring .

-

Functionalization:

Table 2: Example Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Aminoguanidine HCl, succinic anhydride, MW | 60–75 | |

| 2 | 3-Chloro-4-propoxybenzyl chloride, K2CO3 | 45–60 |

Tautomerism and Stability

The 1,2,4-triazole ring exhibits annular tautomerism, with proton shifts between N1 and N4 positions. X-ray crystallography and NMR studies of analogs confirm that the 3-methyl group stabilizes the 1H-tautomer, minimizing interconversion .

Physicochemical Properties

Solubility and Partitioning

-

LogP: Estimated at 2.8–3.5 (moderate lipophilicity due to propoxy and methyl groups).

-

Aqueous Solubility: <1 mg/mL (pH 7.4), influenced by ionizable amine groups .

Spectroscopic Data

-

IR Spectroscopy: N-H stretch (3300–3400 cm⁻¹), C-Cl (650–750 cm⁻¹), and C-O-C (1100–1250 cm⁻¹) .

-

NMR:

Biological and Industrial Applications

Agrochemical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume